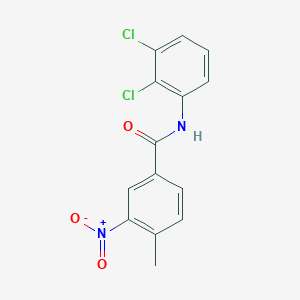

![molecular formula C18H17NO2S B5508196 2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one” belongs to a class of organic compounds known as thieno[3,2-d]pyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines usually involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The introduction of a cycloaliphatic five- or six-membered ring fused at the thiophene was favorable for CEase inhibition .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a thiophene ring fused to a pyrimidine ring . The introduction of a cycloaliphatic five- or six-membered ring fused at the thiophene was favorable for CEase inhibition .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, including cyclization, N-methylation, and condensation .Wissenschaftliche Forschungsanwendungen

Synthesis and Enzyme Inhibition

A study conducted by Pietsch and Gütschow (2005) described the synthesis of thieno[1,3]oxazin-4-ones and their investigation as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). They found that introducing a cycloaliphatic ring fused at the thiophene improved CEase inhibition. One compound, in particular, exhibited significant inhibitory activity with a Ki value of 630 nM, demonstrating low susceptibility to CEase-catalyzed degradation, although it did not inhibit AChE. This highlights the compound's specificity and potential therapeutic applications in diseases associated with cholesterol esterase activity (Pietsch & Gütschow, 2005).

Photocatalytic Oxidation of Amines

Another research led by Nitta et al. (2005) explored the synthesis and properties of related compounds, focusing on their ability to induce photo-induced autorecycling oxidation of amines. This study showcased the compound's utility in oxidative organic transformations, providing a novel approach to amine oxidation under aerobic and photo-irradiation conditions, which could be of significant interest for synthetic chemistry applications (Nitta et al., 2005).

Chemical Rearrangements and Applications

Research by Sato et al. (1998) on the reaction of benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines revealed the formation of hydro-1,3-diazines, indicating a peculiar reactivity profile that could be exploited in the synthesis of novel heterocyclic compounds with potential biological activity (Sato, Seshimo, & Tsunetsugu, 1998).

Novel Tetrahydrobenzo[b]thiophene Derivatives

Abdalha et al. (2011) discussed the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, including carboxamide derivatives and pyrimidine derivatives, showcasing the versatility of this chemical structure in synthesizing compounds that could have a range of scientific applications, from materials science to potentially bioactive molecules (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Zukünftige Richtungen

The future directions in the research of thieno[3,2-d]pyrimidines could involve the synthesis of new derivatives and the investigation of their biological activities . The antiproliferative activity of compounds against various cancer cell lines and the toxicity against HEK293T cells could be evaluated .

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-11-6-5-7-12(10-11)16-19-17-15(18(20)21-16)13-8-3-2-4-9-14(13)22-17/h5-7,10H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEIJOXSWGAPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C4=C(S3)CCCCC4)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

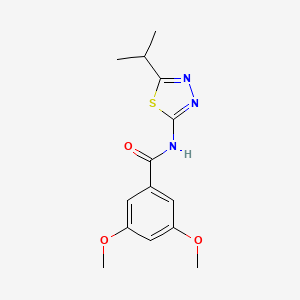

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

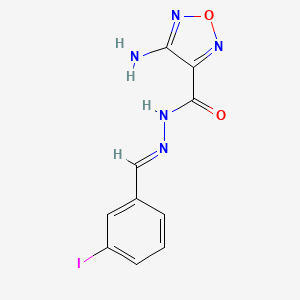

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)